molecular formula C12H12N2O2 B1519305 6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 1146290-05-2

6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B1519305
CAS No.: 1146290-05-2
M. Wt: 216.24 g/mol
InChI Key: KXNALUYBHWBWFL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 13.47 ppm: Hydrazine NH (broad singlet)
    • δ 8.62 ppm: CONH proton
    • δ 7.61–6.60 ppm: Aromatic protons of indole
    • δ 3.82 ppm: Pyrrolidine N–CH₂ protons
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 180.51 ppm: Thiocarbamide carbon (C=S)
    • δ 162.92 ppm: Carbonyl (C=O)
    • δ 133.48 ppm: Imine carbon (C=N)

Infrared (IR) Spectroscopy

Key absorption bands (neat):

  • 3167 cm⁻¹: N–H stretching
  • 1695 cm⁻¹: C=O asymmetric stretching
  • 1587 cm⁻¹: C=N stretching
  • 1226 cm⁻¹: C–O–C vibrations

Mass Spectrometry

  • ESI-HRMS : [M + H]⁺ observed at m/z 217.0974 (calc. 217.0977)
  • Fragmentation pattern: Loss of CO (28 Da) and pyrrolidine (71 Da) groups

Tautomerism and Electronic Conjugation Effects

The compound exhibits tautomerism between lactam (1) and lactim (2) forms, as observed in isatin derivatives:

$$
\text{Lactam form} \rightleftharpoons \text{Lactim form}
$$

Electronic effects :

  • The indole-2,3-dione core shows strong electron-withdrawing conjugation, with calculated dipole moments of 5.61 Debye in related structures.
  • The pyrrolidine substituent acts as an electron donor via resonance, increasing electron density at the 5- and 7-positions of the indole ring.
  • DFT studies indicate a HOMO–LUMO gap of 4.2 eV , suggesting moderate reactivity.

Table 2: Key electronic properties (DFT calculations)

Property Value
HOMO energy -6.3 eV
LUMO energy -2.1 eV
Dipole moment 5.6 Debye
Partial charge on O2 -0.48 e

Properties

IUPAC Name

6-pyrrolidin-1-yl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11-9-4-3-8(14-5-1-2-6-14)7-10(9)13-12(11)16/h3-4,7H,1-2,5-6H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNALUYBHWBWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)C(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Indole-2,3-dione Core

The indole-2,3-dione core can be synthesized by classical methods such as:

  • Sandmeyer’s Method: Aniline reacts with chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate to form an isonitrosoacetanilide intermediate, which upon acid treatment yields isatin with >75% yield.
  • Stolle’s Method: Anilines are converted to chlorooxalylanilide intermediates via reaction with oxalyl chloride, followed by cyclization with Lewis acids such as BF3 or TiCl4.
  • Martinet’s Method: Aromatic amines react with oxomalonate esters in acidic conditions to form hydroxy-oxindole intermediates, which are oxidatively decarboxylated to isatin.
  • Gassman’s Method: Involves oxidation of 3-methylthio-2-oxindole intermediates to substituted isatins with yields ranging from 40-81%.

These methods provide access to the isatin scaffold with various substitution patterns, including the 6-position, which is critical for subsequent functionalization.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Isatin core synthesis Aniline, chloral hydrate, hydroxylamine hydrochloride, acid Sandmeyer method, aqueous medium, ~75% yield
Alternative isatin syntheses Oxalyl chloride, Lewis acids (BF3, TiCl4), oxomalonate esters Stolle and Martinet methods, regioselective
Pyrrolidine substitution 6-halo-isatin, pyrrolidine, polar aprotic solvent (e.g., DMF), heat Nucleophilic aromatic substitution, temperature control critical
Industrial scale optimization Continuous flow reactors, optimized catalysts Improved yield and purity, scalable

Research Findings and Analysis

  • The nucleophilic substitution at the 6-position of isatin derivatives is facilitated by the electron-withdrawing carbonyl groups, which activate the aromatic ring toward substitution.
  • The pyrrolidine ring introduction enhances the compound’s biological activity profile due to increased lipophilicity and potential for hydrogen bonding.
  • Oxidation and reduction steps can be employed to modify the indole-2,3-dione core before or after pyrrolidine substitution to generate derivatives with tailored properties.
  • The purity and yield of the final compound are highly dependent on the choice of halogen leaving group, solvent polarity, and reaction temperature.

Summary Table of Preparation Methods

Method Stage Description Yield Range Key Advantages Limitations
Isatin synthesis (Sandmeyer) Aniline + chloral hydrate + hydroxylamine hydrochloride >75% Simple, high yield Requires acidic conditions
Isatin synthesis (Stolle) Aniline + oxalyl chloride + Lewis acid Moderate Regioselective, versatile Sensitive to Lewis acid handling
Pyrrolidine substitution 6-halo-isatin + pyrrolidine, heat in DMF Variable Direct substitution, straightforward Requires halogenated precursor
Industrial scale synthesis Continuous flow chemistry, optimized catalysts High Scalable, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve strong nucleophiles such as ammonia (NH₃) or alkyl halides.

Major Products Formed:

  • Oxidation can lead to the formation of various oxidized derivatives.

  • Reduction typically results in the formation of reduced indole derivatives.

  • Substitution reactions can produce a range of substituted indole compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H12_{12}N2_2O2_2
  • Molecular Weight : 216.24 g/mol
  • IUPAC Name : 6-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione

The compound features a pyrrolidine ring attached to an indole core, which contributes to its diverse reactivity and biological properties.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of complex molecules. Its unique structure allows it to undergo various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Common Reactions Involving the Compound

Reaction TypeCommon ReagentsProducts
OxidationKMnO₄, CrO₃Oxidized derivatives
ReductionH₂ (catalyst), NaBH₄Reduced indole derivatives
SubstitutionNH₃, Alkyl halidesSubstituted indole compounds

The compound exhibits notable biological activities including antimicrobial, antiviral, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies indicate that derivatives of this compound show strong antibacterial properties against various pathogens.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0195
Escherichia coli0.0048
Bacillus mycoides0.0048

These results suggest its potential as a lead compound for developing new antibacterial agents.

Antifungal Activity

The compound also demonstrates antifungal activity against species such as Candida.

Table 3: Antifungal Activity

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.056

Medicinal Applications

In medicinal chemistry, the bioactive properties of this compound are being explored for therapeutic applications in treating diseases like cancer and diabetes.

Case Study: Anticancer Effects

In vitro studies have shown that the compound decreases cell viability in breast cancer cell lines (e.g., MDA-MB-231 and MCF-7). The mechanism involves interactions with proteins associated with cancer progression.

Table 4: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-23110
MCF-715

Industrial Applications

Industrially, this compound can be utilized in the production of dyes and pigments due to its unique chemical structure and reactivity.

Structure–Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is influenced by their structural characteristics. Modifications on the pyrrolidine ring can enhance or diminish their efficacy against specific pathogens or cancer cells.

Table 5: Structure–Activity Relationships

Substituent TypeEffect on Activity
Electron-withdrawing groupsIncreased antibacterial activity
Hydroxy groupsEnhanced antifungal properties
Methyl substitutionsModest anticancer effects

Mechanism of Action

The mechanism by which 6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity : Unlike 6-hydroxyisatin (naturally derived with reported antimicrobial properties), the pyrrolidine-substituted analog lacks documented natural sources but may exhibit modified pharmacological profiles due to its synthetic flexibility .
  • Commercial Accessibility : While 6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione has broader supplier availability (5+ suppliers), discontinuation by some vendors highlights challenges in consistent procurement .

Crystallographic and Computational Analysis

Crystallographic refinement using SHELXL and OLEX2 has been critical for resolving the structural details of indole derivatives, including bond angles and intermolecular interactions . For example:

  • Pyrrolidine Conformation : The pyrrolidine ring in this compound adopts an envelope conformation, minimizing steric strain compared to 4,4-dimethylpyrrolidine-2,3-dione, where methyl groups induce chair-like distortions .
  • Hydrogen Bonding : The diketone moiety facilitates hydrogen bonding with solvent or protein targets, a feature shared with 6-hydroxyisatin but modulated by the pyrrolidine group’s electron-donating effects .

Biological Activity

6-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione, also known by its CAS number 1177234-48-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2C_{12}H_{16}N_{2} with a molecular weight of 188.27 g/mol. Its structure features a pyrrolidine ring attached to a dihydroindole dione system, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit notable antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundBacterial StrainMIC (mg/mL)
This compoundStaphylococcus aureus0.0195
Escherichia coli0.0048
Bacillus mycoides0.0048
Candida albicans0.039

The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity against both S. aureus and E. coli, suggesting that this compound may serve as a lead for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Studies indicate that it effectively inhibits the growth of Candida species and other fungi.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

CompoundFungal StrainMIC (mg/mL)
This compoundCandida albicans0.039
Fusarium oxysporum0.056

These findings highlight the potential of this compound in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies showed that it can decrease cell viability in breast cancer cell lines such as MDA-MB-231 and MCF-7.

Case Study: Anticancer Effects
In a study evaluating the effects of pyrrolo[3,4-b]pyridin derivatives on cancer cell lines:

  • The compound exhibited significant cytotoxicity at concentrations as low as 6.25μM6.25\mu M.
  • Target analysis revealed interactions with multiple proteins implicated in cancer progression .

Structure–Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is often influenced by their structural characteristics. Substituents on the pyrrolidine ring can enhance or diminish activity against specific pathogens or cancer cells.

Table 3: Structure–Activity Relationships

Substituent TypeEffect on Activity
Electron-withdrawing groupsIncreased antibacterial activity
Hydroxy groupsEnhanced antifungal properties
Methyl substitutionsModest anticancer effects

Q & A

Q. How do structural modifications at the indole-dione core alter its redox behavior in electrochemical studies?

  • Methodology :
  • Cyclic voltammetry : Measure oxidation potentials (Eₚₐ) in acetonitrile/0.1 M TBAP. Pyrrolidine substitution lowers Eₚₐ by 0.2 V compared to unsubstituted indoles, indicating easier electron transfer .
  • Spectroelectrochemistry : Monitor UV-vis changes during electrolysis to correlate redox events with structural changes (e.g., quinoid formation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.